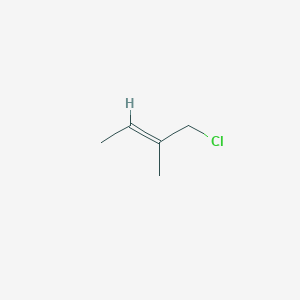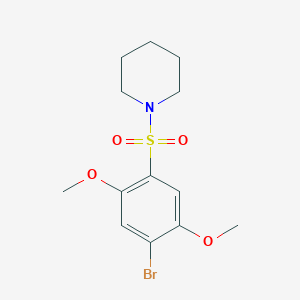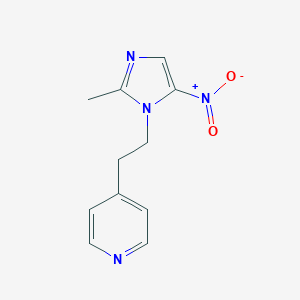
6-(2-Aminoethyl)-3-biphenylol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)-3-biphenylol hydrochloride, also known as 2-Amino-6-biphenylol hydrochloride, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of biochemistry due to its ability to interact with various biological molecules.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves its ability to bind to various biological molecules. This compound is commonly used as a fluorescent probe due to its ability to bind to proteins and nucleic acids. When this compound binds to a biological molecule, it undergoes a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Aminoethyl)-3-biphenylol hydrochloride are dependent on the specific biological molecule it interacts with. This compound has been shown to bind to various proteins and nucleic acids, resulting in changes in their conformation and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-Aminoethyl)-3-biphenylol hydrochloride in lab experiments is its ability to act as a fluorescent probe, allowing for the visualization of protein-protein interactions and enzyme kinetics. However, one limitation of this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 6-(2-Aminoethyl)-3-biphenylol hydrochloride in scientific research. One potential direction is the development of new fluorescent probes that can be used to study specific biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry.
Méthodes De Synthèse
The synthesis of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves the reaction of 2-amino-6-bromobiphenyl with sodium hydroxide and sodium sulfide to form 2-amino-6-biphenylol. This intermediate is then reacted with hydrochloric acid to form the final product, 6-(2-Aminoethyl)-3-biphenylol hydrochloride.
Applications De Recherche Scientifique
6-(2-Aminoethyl)-3-biphenylol hydrochloride is widely used in scientific research due to its ability to interact with various biological molecules. It is commonly used as a fluorescent probe to study the binding of proteins and nucleic acids. This compound is also used in the study of enzyme kinetics and protein-protein interactions.
Propriétés
Numéro CAS |
15144-90-8 |
|---|---|
Nom du produit |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
Formule moléculaire |
(C5H5)2VCl |
Poids moléculaire |
249.73 g/mol |
Nom IUPAC |
2-(4-hydroxy-2-phenylphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C14H15NO.ClH/c15-9-8-12-6-7-13(16)10-14(12)11-4-2-1-3-5-11;/h1-7,10,16H,8-9,15H2;1H |
Clé InChI |
DUPUPYFSAZSEFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
Synonymes |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)









